XLogP3 Lipophilicity: 5-Ethyl vs. Unsubstituted Analog
The target compound (5-ethyl analog) has a computed XLogP3-AA of -0.3, compared with an XLogP of -1.1 for the unsubstituted 1H-1,2,4-triazole-5-methanamine parent [1][2]. This represents an increase of approximately 0.8 log units attributable solely to the 5-ethyl substituent. Both compounds share a nearly identical topological polar surface area (TPSA) of ~67.6 Ų, meaning the lipophilicity difference is achieved without altering hydrogen-bonding capacity [1].
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.3 (PubChem, free base) |
| Comparator Or Baseline | 1H-1,2,4-triazole-5-methanamine (CAS 58502-29-7): XLogP = -1.1 |
| Quantified Difference | Δ ≈ +0.8 log units (target more lipophilic) |
| Conditions | Computed values: PubChem XLogP3-AA (target) vs. chem960 XLogP (comparator); both free base forms |
Why This Matters
A 0.8 log unit lipophilicity difference can significantly impact membrane permeability and oral absorption potential, making the 5-ethyl analog a distinct starting point for lead optimization where higher logD is desired without increasing molecular weight excessively.
- [1] PubChem. (2025). Compound Summary for CID 61277334: (5-Ethyl-4H-1,2,4-triazol-3-yl)methanamine – XLogP3-AA: -0.3. National Center for Biotechnology Information. View Source
- [2] Chem960.com. (2025). CAS 58502-29-7: 1H-1,2,4-Triazole-5-methanamine – XLogP: -1.1. Retrieved from https://m.chem960.com View Source
